1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid are the cannabinoid receptors hCB1 and hCB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
This compound interacts with its targets by binding to the cannabinoid receptors. The carbonyl oxygen of the compound forms a hydrogen bond with K3.28 (192), while the substituents at the nitrogen fit into a pocket formed by lipophilic residues . This interaction is proposed to account for the high affinity for receptors’ inactive state and the inverse agonist activity .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its ability to inhibit the activity of the cannabinoid receptors. This can lead to a variety of effects, depending on the specific physiological process in which these receptors are involved .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit the replication of the hepatitis C virus by suppressing cyclooxygenase-2 . This suggests that the compound may interact with enzymes such as cyclooxygenase-2 and potentially other proteins involved in viral replication .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to inhibit the replication of the hepatitis C virus, suggesting that it may influence cell function by impacting viral replication processes
Molecular Mechanism
It is known to inhibit the replication of the hepatitis C virus by suppressing cyclooxygenase-2 . This suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
The synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions. For example, the synthesis can be carried out in anhydrous tetrahydrofuran with the addition of carbonyldiimidazole under an argon stream . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyrrole rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., argon or nitrogen), and specific catalysts or promoters. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of hepatitis C virus replication by suppressing cyclooxygenase-2.
Biological Research: It is used in studies related to its interaction with cannabinoid receptors, showing affinity for cannabinoid hCB1 and hCB2 receptors.
Chemical Research: The compound serves as a building block for the synthesis of other heterocyclic compounds and is used in structure-activity relationship studies.
Comparison with Similar Compounds
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These compounds also exhibit biological activities, including inhibition of hepatitis C virus replication.
Substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These derivatives show varying affinities for cannabinoid receptors and are used in medicinal chemistry research.
Properties
IUPAC Name |
1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)12-10-15-17(11-6-2-1-3-7-11)13(12)16-8-4-5-9-16/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWVLCHBFVAAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151533 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116834-08-3 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper concerning 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?
A1: The research paper focuses on utilizing this compound and its isomer, 2-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, as starting materials for synthesizing more complex heterocyclic systems. Specifically, the researchers aimed to synthesize derivatives of 1H,4H-pyrazolo[4,3-b]pyrrolizine and 2H,4H-pyrazolo[4,3-b]pyrrolizine. [] They achieved this by first converting the carboxylic acid derivatives into pyrrolidinocarboxamide derivatives. These derivatives were then cyclized to form imminium salts, which were subsequently transformed into ketones. Finally, the ketones were reduced to obtain the desired pyrazolo[4,3-b]pyrrolizine derivatives. []
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